molecular formula C21H17BrN2OS B4580168 3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4580168
M. Wt: 425.3 g/mol
InChI Key: LKGCYYAXBJCKHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, like 3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-component reactions that offer a green approach. A notable method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, sulfur, and formamide, characterized by step economy, reduced catalyst loading, and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically planar, with the thieno[2,3-d]pyrimidine core exhibiting significant electronic and steric features that influence its chemical reactivity and physical properties. X-ray diffraction analysis and DFT calculations are common methods used to elucidate these structures and understand their electronic properties (P. Yang et al., 2014).

Scientific Research Applications

Green Synthesis Approaches

The development of green chemistry approaches for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, emphasizing step economy, reduced catalyst loading, and easy purification. This innovative method uses a catalytic four-component reaction, showcasing an environmentally friendly synthesis pathway for this class of compounds (Shi et al., 2018).

Antimicrobial and Antifungal Activities

Research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives with potent antimicrobial and antifungal properties. Specific derivatives have demonstrated higher antifungal activity than fluconazole against Candida species, while others showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).

Synthetic Methodologies

Innovative synthetic methodologies for thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been developed, including the reaction of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate leading to new heterocyclic systems. These systems have shown promising antimicrobial activity, indicating their potential in drug development (Sirakanyan et al., 2015).

Anticancer Applications

Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized with the aim of exploring their potential as apoptosis-inducing agents in cancer therapy. These compounds have been evaluated for their in vitro and in vivo activity, particularly against breast cancer cells, highlighting their significance in the search for new anticancer drugs (Gad et al., 2020).

Anti-Inflammatory and Antimicrobial Agents

New thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, demonstrating remarkable activity against various fungi, bacteria, and inflammation. This research underscores the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS/c1-2-14-6-8-16(9-7-14)18-12-26-20-19(18)21(25)24(13-23-20)11-15-4-3-5-17(22)10-15/h3-10,12-13H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGCYYAXBJCKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methyl]-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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